4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl-linked 3,5-dimethylpyrazole moiety. This structure combines the rigidity of the pyrazole ring with the conformational flexibility of the piperidine scaffold, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and functionalized piperidines . The compound’s electronic and steric properties are influenced by the electron-donating methyl groups on the pyrazole and the spatial arrangement of the piperidine ring, which are critical for its interactions in supramolecular assemblies or biological systems.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11/h7,11-12H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJMVKFIFCPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Example Preparation Protocol
Alternative Synthetic Strategies
- Reductive Amination: An alternative route may involve the reductive amination of 4-piperidinemethanol with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
- One-Pot Multicomponent Reactions: Some literature suggests the use of multicomponent reactions involving pyrazole, piperidine, and formaldehyde or paraformaldehyde under acidic or basic catalysis, though yields and selectivity may vary.
Reaction Conditions and Optimization
- Solvents: Common solvents include ethanol, DMF, or acetonitrile.
- Bases: Potassium carbonate, triethylamine, or sodium hydride are frequently used to deprotonate the pyrazole and facilitate nucleophilic substitution.
- Temperature: Reactions are typically conducted at room temperature to mild heating (25–80°C) to optimize yield and minimize byproducts.
Table 2: Reaction Optimization Data
| Variable | Typical Range | Observed Effect on Yield/Selectivity |
|---|---|---|
| Solvent | Ethanol, DMF, MeCN | Polar aprotic solvents favor substitution |
| Base | K2CO3, Et3N, NaH | Stronger bases increase rate but risk side reactions |
| Temperature | 25–80°C | Higher temp increases rate, may lower selectivity |
| Reaction Time | 2–24 h | Longer times for complete conversion |
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry: Confirms molecular weight (193.29 g/mol).
- Elemental Analysis: Confirms purity and composition.
- X-ray Crystallography: Used for definitive structural confirmation in some studies.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or piperidine moieties can be further functionalized.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reactions often involve bases like KOH and solvents such as DMSO or acetonitrile
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.
Scientific Research Applications
Structure and Composition
The chemical structure of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine can be described by its molecular formula and CAS number 1477718-07-2. The compound features a piperidine ring substituted with a pyrazole moiety, which enhances its biological activity.
Medicinal Chemistry
This compound has shown promise as a scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxic activity against specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
Neurological Research
The compound's structural similarities to known neurotransmitter modulators suggest potential applications in treating neurological disorders.
Case Study: Neuroprotective Effects
In preclinical studies, this compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Agricultural Chemistry
This compound is also being explored for its efficacy as a pesticide or herbicide due to its bioactive properties.
Case Study: Insecticidal Activity
Field trials have shown that formulations containing this compound exhibit insecticidal activity against common agricultural pests. The mechanism involves interference with the pests' nervous systems, leading to mortality.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole moiety is known to exhibit various biological activities, including anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Ethyl Groups
A closely related analog, 4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride (), replaces the methyl groups on the pyrazole with ethyl substituents. Key differences include:
| Property | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine | 4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine HCl |
|---|---|---|
| Substituents | 3,5-dimethylpyrazole | 3,5-diethylpyrazole |
| Molecular Weight | ~235.35 g/mol (free base) | ~307.87 g/mol (hydrochloride salt) |
| Lipophilicity | Lower (methyl groups) | Higher (ethyl groups increase hydrophobicity) |
| Steric Hindrance | Moderate | Increased due to bulkier ethyl groups |
Steric effects could alter binding affinities in protein-ligand interactions .
Functional Group Modifications: Sulfonyl Derivatives
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride () introduces a sulfonyl group at the pyrazole’s 4-position and a methyl group on the piperidine. Comparative analysis:
The sulfonyl group introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic substitution or hydrogen-bonding interactions. This modification is common in drug design to improve metabolic stability .
Electronic and Structural Insights from Triazine Derivatives
describes triazine derivatives (e.g., 5a and 5b) incorporating pyrazole-piperidine-aniline moieties.
- Dipole Moments : Compound 5a (1.018 Debye) and 5b (4.249 Debye) demonstrate that substituents (e.g., bromophenyl in 5b ) significantly increase polarity. For this compound, dipole moments are expected to be moderate (~1–2 Debye), similar to 5a , due to the absence of strong electron-withdrawing groups.
- Intermolecular Interactions : Dominant interactions in pyrazole-piperidine systems include H...H, N...H, and H...C contacts. The ethyl or sulfonyl modifications in analogs alter these interactions; e.g., bromine in 5b introduces Br...H contacts, while sulfonyl groups may promote S...H or S...π interactions .
Biological Activity
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine (CAS No. 1477718-07-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring substituted with a pyrazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds demonstrated cytotoxic effects and potential synergistic activity when combined with doxorubicin, suggesting that this compound may also possess similar anticancer capabilities .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of piperidine derivatives have been well documented. For instance, studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The potential of this compound in this regard remains to be fully explored.
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Some studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. This indicates a potential role for this compound in treating inflammatory diseases .
The mechanisms underlying the biological activities of pyrazole derivatives typically involve:
- Inhibition of Enzymatic Activity : Many pyrazoles act by inhibiting enzymes related to tumor growth and inflammation.
- Interaction with Receptors : Some compounds interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various pathways.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, particularly when used in combination therapies .
Case Study 2: Antibacterial Testing
In another study focusing on antibacterial properties, several piperidine derivatives were synthesized and tested against pathogenic bacteria. The findings revealed that certain modifications to the piperidine structure enhanced antibacterial activity significantly .
Data Summary
Q & A
Q. What are the recommended methodologies for synthesizing 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine, and how can its purity be optimized?
Methodological Answer:
- Synthesis Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized at the 4-position using alkylation or amination protocols. Pyrazole moieties (e.g., 3,5-dimethylpyrazole) are typically introduced via sulfonylation or cross-coupling reactions .
- Purity Optimization :
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps (e.g., reactions involving SOCl₂) .
- Emergency Protocols :
- Storage : Store in airtight containers at room temperature, away from light and moisture. Label containers with GHS-compliant hazard symbols (if applicable) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the conformational dynamics of this compound?
Methodological Answer:
- Software Tools :
- Key Parameters :
Q. How can researchers resolve contradictions in bioactivity data for piperidine-pyrazole derivatives?
Methodological Answer:
- Reproducibility Checks :
- Validate assay conditions (e.g., pH, temperature) across labs.
- Use standardized reference compounds (e.g., BIBN 4096 for receptor-binding studies) .
- Data Triangulation :
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
